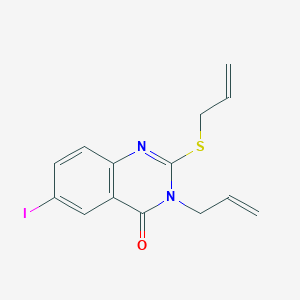![molecular formula C12H6BrF3N4 B4684046 5-(4-bromophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4684046.png)
5-(4-bromophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5-(4-bromophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both a triazole and a pyrimidine ring. The compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Antiasthma Agents
The use of the human basophil histamine release assay revealed that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which include derivatives of the subject compound, have potential as mediator release inhibitors, indicating their application in antiasthma therapies (Medwid et al., 1990).
Versatile Synthetic Intermediates
Studies have shown that halogen functionalities on the pyrimidine nucleus, such as in 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, render these compounds as useful synthetic intermediates for easy diversification. This enables further chemical modifications for diverse applications (Tang et al., 2014).
Eco-Friendly One-Pot Synthesis
An efficient one-pot synthesis method for 5-(trifluoromethyl)-4,7-dihydro-7-aryl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives has been developed. This method is significant for its short synthetic route, operational simplicity, mild conditions, high yields, and eco-friendliness (Li et al., 2011).
Antibacterial and Antifungal Applications
A comprehensive review on [1,2,4]triazolo[1,5-a]pyrimidines highlights their significance in agriculture and medicinal chemistry. They have been identified as having antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties (Pinheiro et al., 2020).
Synthesis and Electrophilic Substitutions
Research on the synthesis of pyrazolo[1,5-c]-1,2,4- triazolo[4,3-a]pyrimidines from 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines shows that these compounds can undergo various electrophilic substitutions, making them versatile for different chemical modifications (Atta, 2011).
Dimroth Rearrangement in Synthesis
Novel [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives were prepared by oxidative cyclization followed by a Dimroth rearrangement. This method is crucial for the synthesis of these compounds, offering insights into their chemical stability and reactivity (Salgado et al., 2011).
Regioselective Synthesis for Biologically Active Compounds
A study demonstrated efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines. This process is significant for preparing compounds with potential biological activities (Massari et al., 2017).
Crystal Structure Analysis
Research on the crystal structures of various [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives provides insights into their molecular arrangements and intermolecular interactions. This is crucial for understanding the physical properties and potential applications of these compounds (Boechat et al., 2014).
Synthetic and Medicinal Perspectives
An overview focusing on the synthetic strategies and medicinal applications of [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold shows its broad range of pharmacological activities, including its potential in treating various diseases (Merugu et al., 2022).
properties
IUPAC Name |
5-(4-bromophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF3N4/c13-8-3-1-7(2-4-8)9-5-10(12(14,15)16)20-11(19-9)17-6-18-20/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENJVLJVDUJQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=NN3C(=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4683964.png)
![2-({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4683970.png)
![2,3,4,5,6-pentafluoro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B4683971.png)
![methyl 4-chloro-3-({4-[(phenylthio)methyl]benzoyl}amino)benzoate](/img/structure/B4683979.png)
![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B4683989.png)
![2-(benzylthio)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4684000.png)
![3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4684005.png)

![5-[(5-bromo-2-furyl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4684040.png)
![3-methyl-N-{5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4684053.png)
![4-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4684059.png)
![2-{[benzyl(butyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B4684070.png)
![2-{[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B4684083.png)
![N-benzyl-2-({4-ethyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4684085.png)